molecular formula C10H14BrN3O2 B14806096 Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate

Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate

Cat. No.: B14806096
M. Wt: 288.14 g/mol
InChI Key: HFXPVUKEFYIFFF-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate is a chemical compound with the molecular formula C10H13BrN2O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate typically involves the reaction of tert-butyl 2-aminoacetate with 5-bromopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. Conditions often involve the use of polar aprotic solvents like DMF or DMSO.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as ethanol or water are typically used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation and Reduction Reactions: Products include nitro, nitroso, and amino derivatives.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(5-bromopyrimidin-2-yl)acetate
  • Tert-butyl (5-bromopyrimidin-2-yl)methylcarbamate
  • Tert-butyl (2-bromopyrimidin-5-yl)carbamate

Uniqueness

Tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate is unique due to the presence of both an amino group and a bromopyrimidine moietyIts structure provides a balance between hydrophilicity and hydrophobicity, making it suitable for different types of chemical reactions and biological interactions .

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl 2-amino-2-(5-bromopyrimidin-2-yl)acetate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)7(12)8-13-4-6(11)5-14-8/h4-5,7H,12H2,1-3H3

InChI Key

HFXPVUKEFYIFFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1=NC=C(C=N1)Br)N

Origin of Product

United States

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